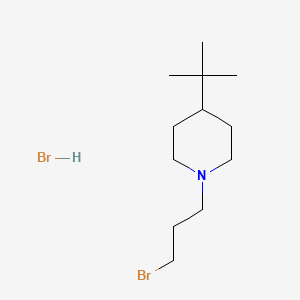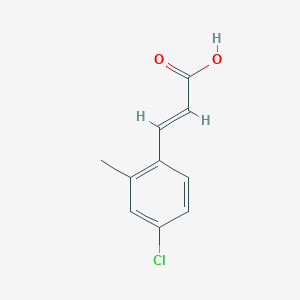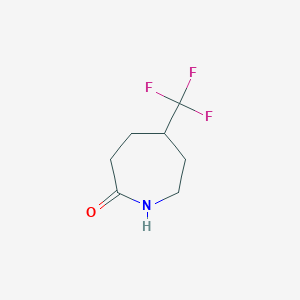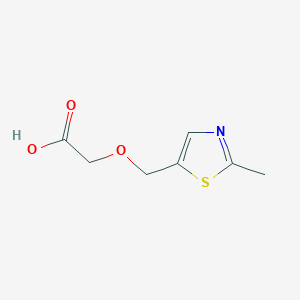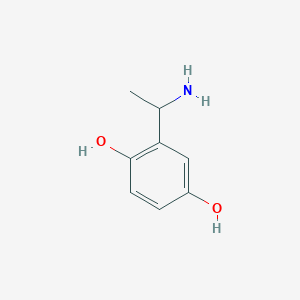
2-(1-Aminoethyl)benzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Aminoethyl)benzene-1,4-diol, also known as dopamine, is a significant organic compound that plays a crucial role in both biological and chemical processes. It is a catecholamine neurotransmitter that is involved in many functions of the brain, including motivation, reward, and motor control. Its chemical structure consists of a benzene ring with two hydroxyl groups and an aminoethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Biosynthesis: : In biological systems, dopamine is synthesized from the amino acid tyrosine. The process involves two main steps:
Hydroxylation of Tyrosine: Tyrosine is converted to L-DOPA by the enzyme tyrosine hydroxylase.
Decarboxylation of L-DOPA: L-DOPA is then decarboxylated by aromatic L-amino acid decarboxylase to form dopamine.
-
Chemical Synthesis: : In the laboratory, dopamine can be synthesized through several methods:
Reduction of 3,4-Dihydroxyphenylacetone: This involves the reduction of 3,4-dihydroxyphenylacetone using sodium borohydride or other reducing agents to yield dopamine.
Amination of Catechol: Catechol can be aminated using ethylamine in the presence of a catalyst to produce dopamine.
Industrial Production Methods
Industrial production of dopamine typically involves the fermentation of genetically modified microorganisms that express the necessary enzymes for dopamine biosynthesis. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Dopamine can be oxidized to form dopamine quinone, which can further polymerize to form melanin.
Reduction: Dopamine can be reduced to form 3,4-dihydroxyphenylethylamine.
Substitution: The hydroxyl groups on the benzene ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
Dopamine Quinone: Formed through oxidation.
3,4-Dihydroxyphenylethylamine: Formed through reduction.
Substituted Dopamine Derivatives: Formed through substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, dopamine is used as a precursor for the synthesis of various pharmaceuticals and as a reagent in organic synthesis. Its ability to undergo oxidation and reduction makes it a versatile compound in chemical reactions.
Biology
Dopamine is a critical neurotransmitter in the brain, involved in regulating mood, motivation, and motor control. It is studied extensively in neuroscience to understand its role in neurological disorders such as Parkinson’s disease and schizophrenia.
Medicine
In medicine, dopamine is used as a drug to treat certain conditions such as heart failure and shock. It is also used in the treatment of Parkinson’s disease to replenish dopamine levels in the brain.
Industry
In the industrial sector, dopamine is used in the production of polymers and as a stabilizer in various chemical processes. Its antioxidant properties make it useful in preventing oxidation in industrial applications.
Mechanism of Action
Dopamine exerts its effects by binding to dopamine receptors, which are G protein-coupled receptors located on the surface of neurons. There are five main types of dopamine receptors (D1-D5), each with distinct functions. Upon binding to these receptors, dopamine activates intracellular signaling pathways that influence various physiological processes, including neurotransmission, hormone release, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Norepinephrine: Another catecholamine neurotransmitter with similar structure but an additional hydroxyl group on the side chain.
Epinephrine: Similar to norepinephrine but with a methyl group attached to the nitrogen atom.
Serotonin: A neurotransmitter with a different structure but similar functions in mood regulation.
Uniqueness
Dopamine is unique in its specific role in the reward and pleasure centers of the brain. Unlike norepinephrine and epinephrine, which are more involved in the body’s stress response, dopamine is primarily associated with feelings of pleasure and motivation. Its distinct receptor subtypes also contribute to its unique physiological effects.
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-(1-aminoethyl)benzene-1,4-diol |
InChI |
InChI=1S/C8H11NO2/c1-5(9)7-4-6(10)2-3-8(7)11/h2-5,10-11H,9H2,1H3 |
InChI Key |
CIMLGYQRAUWPCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid hydrochloride](/img/structure/B13544756.png)

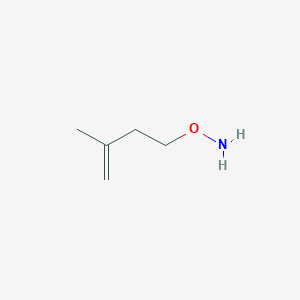
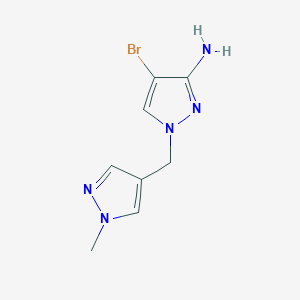
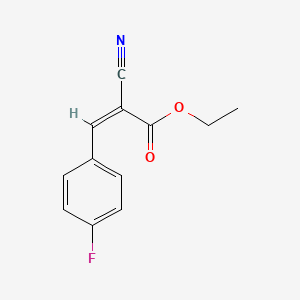
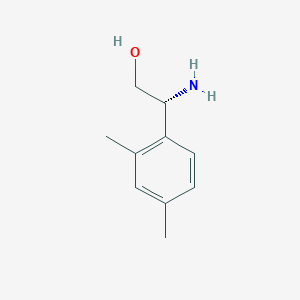
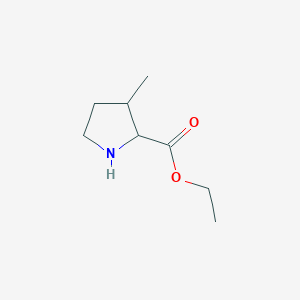
![1H-pyrazolo[4,3-b]pyridin-5-amine dihydrochloride](/img/structure/B13544782.png)

